molecular formula C15H12O4 B1274542 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde CAS No. 842957-76-0

2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde

Cat. No.: B1274542
CAS No.: 842957-76-0
M. Wt: 256.25 g/mol
InChI Key: ZASDUQWLROGIHF-UHFFFAOYSA-N
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Description

2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde group attached to a benzo[1,3]dioxole moiety

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-8-12-3-1-2-4-13(12)17-9-11-5-6-14-15(7-11)19-10-18-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASDUQWLROGIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Halomethyl Benzodioxole Intermediate

A key precursor, 5-(chloromethyl)benzo[d]dioxole, is synthesized or obtained as a 50% solution in dichloromethane. This intermediate undergoes nucleophilic substitution with a hydroxybenzaldehyde derivative under mild conditions:

  • Reagents & Conditions:

    • 5-(Chloromethyl)benzo[d]dioxole (10 mmol)
    • Hydroxybenzaldehyde (10 mmol)
    • Potassium fluoride (10 mmol) as a base
    • Room temperature stirring overnight
  • Work-up:

    • Removal of solvent under reduced pressure
    • Extraction with dichloromethane and drying over sodium sulfate
    • Solvent removal under reduced pressure
    • Purification via column chromatography

This method yields the desired methoxy-linked benzaldehyde with good purity and yield.

Microwave-Assisted Synthesis

An alternative modern approach involves microwave irradiation to accelerate the reaction:

  • Reagents & Conditions:

    • Aldehyde (0.374 mmol)
    • Triethylamine (0.748 mmol)
    • Ethanol as solvent (3 mL)
    • Microwave heating for 2 hours
  • Isolation:

    • Cooling to room temperature
    • Filtration of precipitate
    • Washing with ethanol and methanol
    • Drying at elevated temperature

This method provides a rapid and efficient synthesis route with reduced reaction time and simplified isolation.

Related Synthetic Steps and Analogous Procedures

While direct preparation methods for 2-(Benzodioxol-5-ylmethoxy)-benzaldehyde are limited, analogous procedures involving substituted benzaldehydes and benzodioxole derivatives provide insight:

  • Aldoxime Formation: Benzaldehydes are converted to aldoximes by reaction with hydroxylamine hydrochloride and sodium acetate in ethanol at 80–90°C for 1 hour, followed by cooling and isolation of precipitate.

  • Isoxazoline Derivative Synthesis: Aldoximes react with allyl chloride and chloramine-T in ethanol at room temperature for 8 hours to form isoxazoline intermediates, showcasing the versatility of substituted benzaldehydes in heterocyclic synthesis.

  • Coupling Reactions: The coupling of aldehydes or ketones with imidazolidin-2,4-dione derivatives in the presence of bases and catalysts under mild conditions is documented, emphasizing the importance of controlled reaction environments.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Reaction Time Yield (%) Notes
Formation of benzodioxol-5-ylmethyl chloride Chlorination of benzodioxole derivatives Not specified Moderate Precursor for etherification
Nucleophilic substitution 5-(Chloromethyl)benzo[d]dioxole + hydroxybenzaldehyde + KF Overnight, RT Good Ether linkage formation
Microwave-assisted synthesis Aldehyde + triethylamine in ethanol, microwave 2 hours Good Accelerated synthesis, simplified work-up
Aldoxime intermediate Benzaldehyde + hydroxylamine hydrochloride + sodium acetate in ethanol 1 hour at 80–90°C High Precursor for heterocyclic derivatives

Research Findings and Notes

  • The nucleophilic substitution using potassium fluoride is effective under mild conditions and avoids harsh reagents, enabling good yields and facile purification.

  • Microwave-assisted synthesis significantly reduces reaction time while maintaining product purity, demonstrating the utility of modern synthetic techniques.

  • The formation of aldoximes from benzaldehydes is a reliable preliminary step for further functionalization, including cyclization to isoxazoline derivatives, which may be relevant for analog synthesis or further modifications.

  • The mass spectral data and NMR characterization confirm the expected molecular structure and purity of the synthesized compounds.

  • The synthesis routes avoid the use of heavy metals or harsh oxidants, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to specific receptors to modulate cellular signaling processes. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds share the benzo[1,3]dioxole moiety and have been studied for their antitumor activities.

    1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzo[1,3]dioxole group and have been evaluated for their anticancer properties.

Uniqueness

2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Biological Activity

2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde, a compound featuring a benzo[d][1,3]dioxole moiety, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its anticancer and antidiabetic properties, along with potential mechanisms of action.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H10_{10}O3_{3}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance:

  • Mechanism of Action : Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxicity against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The IC50_{50} values for these compounds were reported to be lower than those of established chemotherapeutics like doxorubicin, suggesting a potent anticancer effect .

Table 1: Anticancer Activity Data

CompoundCell LineIC50_{50} (µM)Reference
1HepG22.38
2HCT1161.54
3MCF-74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF-74.56

Antidiabetic Activity

In addition to its anticancer properties, derivatives of the benzo[d][1,3]dioxole structure have also shown promising antidiabetic effects:

  • Research Findings : A recent study demonstrated that certain benzodioxol derivatives significantly reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL. This suggests potential for development as synthetic antidiabetic agents .

Table 2: Antidiabetic Effects

CompoundBlood Glucose Level (mg/dL) Pre-treatmentBlood Glucose Level (mg/dL) Post-treatmentReference
Control252.2N/A
Benzodioxol DerivativeN/A173.8

The mechanisms underlying the biological activities of benzo[d][1,3]dioxole derivatives include:

  • Cytotoxic Mechanisms : Studies have shown that these compounds can induce apoptosis in cancer cells through pathways involving EGFR inhibition and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .
  • Enzymatic Inhibition : Some derivatives have demonstrated inhibitory effects on key enzymes involved in glucose metabolism, such as α-amylase, which is relevant for their antidiabetic activity .

Case Studies

Several case studies illustrate the efficacy of benzo[d][1,3]dioxole derivatives:

  • Anticancer Efficacy : A compound synthesized with a similar structure was tested against multiple cancer cell lines and exhibited significant cytotoxicity with minimal effects on normal cells.
  • Diabetes Management : In vivo studies using diabetic animal models revealed that treatment with specific benzodioxol derivatives led to substantial reductions in hyperglycemia without notable side effects.

Q & A

Basic: What are the standard synthetic routes for 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde, and how are intermediates purified?

Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, in the synthesis of structurally similar benzaldehyde derivatives, palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids are used under inert conditions (e.g., N₂ atmosphere) . Purification often employs flash chromatography with gradients of ethyl acetate/hexanes (e.g., 5–15% EtOAc in hexanes) to isolate intermediates as colorless or pale-yellow oils . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aldehyde proton at δ ~9.90 ppm) and verify substitution patterns .
  • IR spectroscopy : To detect functional groups like aldehyde (C=O stretch ~1700 cm⁻¹) and ether linkages .
  • HRMS : For precise molecular weight validation (e.g., using LC-MS TOF) .
    Crystallographic data, if available, can be visualized using tools like Mercury CSD 2.0 for packing motifs .

Advanced: How do reaction conditions (solvent, catalyst) influence yield and regioselectivity in derivatives of this compound?

Answer:
Catalysts and solvents significantly impact outcomes:

  • Catalysts : Use of Lewis acids (e.g., AlCl₃) enhances electrophilic substitution in aromatic systems, while Pd-based catalysts improve cross-coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions, while non-polar solvents (hexanes) favor controlled coupling reactions .
    For example, AlCl₃ in EtOAc/hexanes yielded 84% purity in a benzaldehyde derivative, whereas A6 catalysts in CDCl₃ improved regioselectivity for bulky substituents .

Advanced: What computational methods (e.g., DFT) are used to predict electronic properties, and how do they align with experimental data?

Answer:
Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO) and charge distribution . For example, studies on metallophthalocyanines substituted with this benzaldehyde derivative showed strong agreement between DFT-predicted absorption spectra and experimental UV-Vis data (λmax ~680 nm) . Discrepancies >5% may arise from solvent effects or aggregation, necessitating corrections via continuum solvation models .

Advanced: How do photophysical properties (e.g., fluorescence quantum yield) vary with aggregation in phthalocyanine derivatives?

Answer:
Aggregation due to π-π stacking quenches fluorescence in polar solvents. For peripherally substituted metallophthalocyanines, fluorescence quantum yields (ΦF) decrease from ~0.25 in DMF (monomeric form) to <0.05 in aqueous media (aggregated state) . Time-resolved spectroscopy reveals reduced excited-state lifetimes (τ ~1.2 ns to 0.3 ns) with aggregation, corroborated by DFT-calculated exciton coupling energies .

Advanced: How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

Answer:
Contradictions often stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or viability assays (MTT vs. resazurin) .
  • Structural modifications : Minor changes (e.g., substitution of methoxy vs. ethoxy groups) alter binding affinities to targets like HSP90 or neurotransmitter receptors .
    Methodological consistency (e.g., standardized IC50 protocols) and structural validation (via X-ray crystallography) are critical for reconciling data .

Basic: What are the primary research applications of this compound beyond synthetic chemistry?

Answer:

  • Photodynamic therapy (PDT) : As a phthalocyanine precursor, it generates singlet oxygen (¹O₂) under irradiation for cancer cell ablation .
  • Neuroscience : Analogues act as cathinone derivatives, modulating dopamine/norepinephrine transporters (IC50 ~0.5–2 µM) .
  • Material science : Used in organic semiconductors due to electron-withdrawing aldehyde groups enhancing charge mobility .

Advanced: What strategies optimize the compound’s stability during storage and handling?

Answer:

  • Storage : Under inert gas (Ar) at −20°C to prevent aldehyde oxidation to carboxylic acid .
  • Handling : Use of stabilizers (e.g., hydroquinone) in solution and avoidance of protic solvents (e.g., MeOH) to minimize acetal formation .
    Stability assays (HPLC monitoring over 72 hours) confirm degradation <5% under optimized conditions .

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